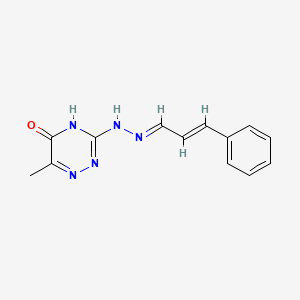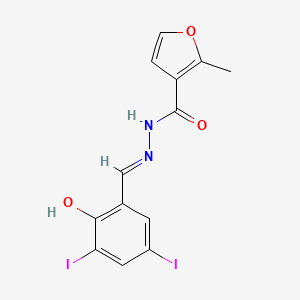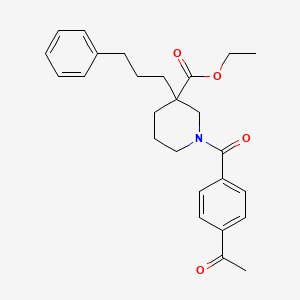![molecular formula C17H15NO2 B6026101 2-[(1-naphthylamino)methylene]-1,3-cyclohexanedione](/img/structure/B6026101.png)
2-[(1-naphthylamino)methylene]-1,3-cyclohexanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-naphthylamino)methylene]-1,3-cyclohexanedione, also known as NPD, is a synthetic compound that has been widely used in scientific research for its unique properties. This compound has been studied extensively for its ability to inhibit certain enzymes and its potential as a therapeutic agent in various diseases.
Mecanismo De Acción
The mechanism of action of 2-[(1-naphthylamino)methylene]-1,3-cyclohexanedione involves its ability to inhibit the activity of certain enzymes. For example, this compound inhibits the activity of tyrosinase by binding to the copper ions in the active site of the enzyme. This results in a decrease in the production of melanin, which is useful in treating hyperpigmentation disorders. This compound also inhibits the activity of acetylcholinesterase, which is involved in Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. For example, it has been shown to decrease the production of melanin in skin cells, which is useful in treating hyperpigmentation disorders. This compound has also been shown to induce apoptosis in cancer cells, which is useful in treating various types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(1-naphthylamino)methylene]-1,3-cyclohexanedione in lab experiments is its unique properties, such as its ability to inhibit certain enzymes. This makes it a useful tool in studying the mechanisms of various diseases. However, one limitation is that this compound is a synthetic compound, which means that its effects may not be the same as those of natural compounds.
Direcciones Futuras
There are several future directions for the study of 2-[(1-naphthylamino)methylene]-1,3-cyclohexanedione. One potential area of research is its potential as an anticancer agent. Further studies are needed to determine the mechanism of action of this compound in inducing apoptosis in cancer cells. Another potential area of research is its potential as a therapeutic agent in Alzheimer's disease. Further studies are needed to determine the efficacy and safety of this compound in treating this disease. Additionally, the synthesis of new derivatives of this compound may lead to the discovery of compounds with even greater therapeutic potential.
Métodos De Síntesis
The synthesis of 2-[(1-naphthylamino)methylene]-1,3-cyclohexanedione involves the condensation of 1-naphthylamine and cyclohexane-1,3-dione in the presence of a suitable catalyst. The reaction is carried out under reflux in a solvent such as ethanol or methanol. The resulting product is a yellow crystalline solid that can be purified by recrystallization.
Aplicaciones Científicas De Investigación
2-[(1-naphthylamino)methylene]-1,3-cyclohexanedione has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase, which are involved in various diseases. This compound has also been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
3-hydroxy-2-(naphthalen-1-yliminomethyl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c19-16-9-4-10-17(20)14(16)11-18-15-8-3-6-12-5-1-2-7-13(12)15/h1-3,5-8,11,19H,4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTSWHWGFBTODD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C(=O)C1)C=NC2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-fluorobenzyl)-2-[(2-methyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6026019.png)
![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B6026022.png)
![3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[(3-methyl-4-pyridinyl)methyl]propanamide](/img/structure/B6026032.png)
![2-(4-chlorophenyl)-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}acetamide](/img/structure/B6026039.png)
![N-cyclopentyl-6-[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6026042.png)

![3-amino-2-[(3,4-diethoxyphenyl)acetyl]cyclohex-2-en-1-one](/img/structure/B6026061.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-methylacetamide](/img/structure/B6026066.png)

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-(4-pyridinyl)propyl]benzamide](/img/structure/B6026083.png)
![5-(2-methoxyphenyl)-N-(2-pyridinylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6026090.png)

![2-[4-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6026128.png)
![1-(cyclobutylmethyl)-3-{[(3,5-difluorobenzyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6026130.png)